1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to the one , often involves coupling reactions between sulfonyl chlorides and amines or piperidines under controlled conditions. For example, a series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine were synthesized by coupling 3,5-dichloro-2-hydroxy benzenesulfonyl chloride with piperidine, followed by O-substitution with various electrophiles (Khalid et al., 2013). Another method demonstrated the synthesis of piperidine derivatives through cyclization of acetylenic sulfones with beta and gamma-chloroamines, showcasing the versatility of synthetic approaches for such compounds (Back & Nakajima, 2000).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography and molecular orbital methods. For instance, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with some resemblance to the one under discussion, was elucidated, revealing an essentially planar methoxyphenyl ring linked to a 2-carboxamide substituted oxo-pyrrolidine moiety (Banerjee et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonyl compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
The mode of action of this compound involves the generation of sulfonyl radicals, which undergo radical addition, intramolecular cyclization, and hydrogen abstraction . The compound may also involve a sulfur migration via an addition/elimination process .
Biochemical Pathways
The generation of sulfonyl radicals and subsequent reactions can influence various biochemical pathways, including those involving sulfur-containing compounds .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by its chemical structure, including factors such as its size, charge, and the presence of functional groups .
Result of Action
The generation of sulfonyl radicals and subsequent reactions can lead to various molecular and cellular effects, depending on the specific targets and pathways involved .
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-17-8-7-15(20)11-18(17)28(25,26)23-10-4-5-14(13-23)19(24)22-12-16-6-2-3-9-21-16/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNJNFLDJXOXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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